1-Bromo-2-ethylbutane

Vue d'ensemble

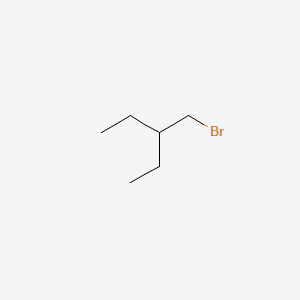

Description

1-Bromo-2-ethylbutane: is an organic compound with the molecular formula C6H13Br It is a brominated alkane, specifically a bromomethyl derivative of pentane

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Halogenation of Alkanes: One common method to prepare 1-Bromo-2-ethylbutane is through the halogenation of pentane. This involves the reaction of pentane with bromine in the presence of light or heat, leading to the substitution of a hydrogen atom with a bromine atom.

Hydrobromination of Alkenes: Another method involves the addition of hydrogen bromide to an alkene precursor. For example, 3-hexene can be reacted with hydrogen bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 1-Bromo-2-ethylbutane readily undergoes nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or amines, to form different substituted pentane derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-hexene.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

Substitution: 3-Hydroxypentane, 3-Cyanopentane, 3-Aminopentane

Elimination: 3-Hexene

Oxidation: 3-Pentanol, 3-Pentanoic acid

Applications De Recherche Scientifique

Scientific Research Applications of 1-Bromo-2-ethylbutane

This compound is a brominated organic compound that is utilized in organic synthesis as an intermediate and as a building block to prepare more complex molecules, including pharmaceuticals and agrochemicals. It has garnered attention in chemistry, biology, medicine, and industry due to its biological activity and potential applications in medicinal chemistry and organic synthesis.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions: It readily undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles like hydroxide ions, cyanide ions, or amines, leading to various substituted pentane derivatives.

- Elimination Reactions: Under basic conditions, it undergoes elimination reactions to form alkenes, such as treatment with a strong base like potassium tert-butoxide to produce 3-hexene.

- Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

The biological activity of this compound is attributed to its reactivity in organic synthesis and interactions with biological molecules:

- Nucleophilic Substitution Agent: The bromine atom can be replaced by nucleophiles, forming new carbon-nucleophile bonds, crucial for synthesizing complex organic molecules.

- Reactive Intermediate Formation: It can generate reactive intermediates like carbocations or radicals in chemical reactions, which further react with various biological targets.

Case Study: Antimicrobial Activity

Mécanisme D'action

The mechanism of action of 1-Bromo-2-ethylbutane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further reactions with nucleophiles or bases.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Elimination: The base abstracts a proton, leading to the formation of a double bond and the release of bromide ion.

Oxidation: The compound is oxidized to form alcohols or acids, involving the transfer of electrons and the formation of new oxygen-containing functional groups.

Comparaison Avec Des Composés Similaires

3-Bromopentane: Another brominated pentane derivative, differing in the position of the bromine atom.

1-Bromopentane: A primary brominated alkane with the bromine atom at the terminal position.

2-Bromopentane: A secondary brominated alkane with the bromine atom at the second carbon.

Uniqueness of 1-Bromo-2-ethylbutane: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other brominated pentanes. The position of the bromine atom influences the compound’s behavior in substitution and elimination reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-Bromo-2-ethylbutane, a brominated organic compound, has garnered attention in various fields due to its biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactivity in organic synthesis and its interactions with biological molecules. The compound can act as:

- Nucleophilic Substitution Agent : The bromine atom can be replaced by nucleophiles, forming new carbon-nucleophile bonds. This property is crucial for synthesizing more complex organic molecules.

- Reactive Intermediate Formation : In chemical reactions, this compound can generate reactive intermediates such as carbocations or radicals, which can further react with various biological targets.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Mechanism Studies : Brominated compounds are often used as probes to study enzyme mechanisms and protein interactions. They can serve as inhibitors or activators of specific biological pathways, providing insights into enzyme functionality.

- Antimicrobial and Anticancer Research : Although not directly used as a drug, derivatives of this compound are being investigated for their potential therapeutic properties against microbial infections and cancer cells. Preliminary studies suggest that these derivatives may exhibit significant biological activities.

- Synthetic Building Block : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of biologically active compounds .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various brominated compounds, including this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Dalcetrapib

In the synthesis of dalcetrapib, a drug candidate for cardiovascular diseases, this compound acts as an alkylating agent. It introduces the 2-ethylbutyl side chain onto the cyclohexane ring through a nucleophilic substitution reaction, demonstrating its utility in pharmaceutical synthesis.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Bromo-2-ethylbutane in laboratory settings?

- Methodology : this compound can be synthesized via radical bromination of 2-ethylbutane using under UV light or via nucleophilic substitution of 2-ethyl-1-butanol with in concentrated sulfuric acid. Kinetic control and steric effects due to the ethyl group at C2 require careful optimization of reaction time and temperature to minimize elimination byproducts like alkenes .

- Characterization : Post-synthesis purification via fractional distillation (boiling point ~130–135°C) and validation using (δ 1.0–1.5 ppm for ethyl group protons, δ 3.3–3.7 ppm for ) and GC-MS (m/z 151 for molecular ion) are critical .

Q. How do spectroscopic techniques differentiate this compound from structural isomers like 1-Bromo-3-methylpentane?

- NMR Analysis : distinguishes branching patterns: the ethyl group at C2 in this compound produces a triplet for adjacent , while isomers with methyl branching show distinct splitting. identifies quaternary carbons near bromine (δ 30–40 ppm) .

- IR Spectroscopy : The C-Br stretch (500–600 cm) and alkyl C-H stretches (2850–2960 cm) confirm functional groups. Branching reduces symmetry, leading to split absorption bands .

Q. What solvent systems optimize this compound’s stability during storage?

- Recommendations : Store in inert, aprotic solvents (e.g., or ) under nitrogen to prevent hydrolysis. Avoid polar protic solvents (e.g., water, ethanol) that accelerate nucleophilic substitution .

Advanced Research Questions

Q. How does the β-ethyl group influence the competition between and pathways in this compound?

- Mechanistic Insight : The bulky ethyl group at C2 sterically hinders the backside attack, favoring elimination (e.g., with in DMSO). Kinetic studies show a 70:30 ratio of elimination to substitution at 80°C .

- Computational Support : DFT calculations reveal higher activation energy for due to steric strain in the transition state. Molecular dynamics simulations align with experimental product distributions .

Q. What strategies resolve contradictions in reported hydrolysis rate constants for this compound?

- Data Reconciliation : Compare solvent polarity (e.g., water vs. acetone/water mixtures), ionic strength, and temperature conditions across studies. Replicate experiments using standardized concentrations and monitor via conductometry .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent dielectric constant) affecting rate discrepancies. Cross-validate with Arrhenius plots to identify outliers .

Q. How can AI-driven retrosynthesis tools improve the design of this compound derivatives for pharmaceutical intermediates?

- Synthetic Planning : Platforms like Pistachio and Reaxys use reaction databases to propose one-step bromination or cross-coupling routes. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties at C2 .

- Optimization : Machine learning models predict yield improvements by adjusting catalyst loadings (e.g., ) and reaction times .

Propriétés

IUPAC Name |

3-(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGUMGWNFARLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063200 | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-34-4 | |

| Record name | 1-Bromo-2-ethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.